molecular formula C8H16O2 B042987 Ethyl hexanoate CAS No. 123-66-0

Ethyl hexanoate

Cat. No.: B042987
CAS No.: 123-66-0
M. Wt: 144.21 g/mol
InChI Key: SHZIWNPUGXLXDT-UHFFFAOYSA-N
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Description

Ethyl hexanoate, also known as ethyl caproate, is an ester formed from the condensation of hexanoic acid and ethanol. It is a colorless liquid with a fruity aroma reminiscent of apple peel. This compound is commonly found in various fruits and is used extensively in the flavor and fragrance industries due to its pleasant scent .

Mechanism of Action

Target of Action

Ethyl hexanoate is primarily targeted in the production of flavors and fragrances . It is a key flavor compound in strong-flavor Baijiu, a traditional Chinese liquor . The compound’s primary role is to impart a fruity aroma, similar to apple peel , enhancing the sensory experience of the products it is used in.

Mode of Action

This compound is an ester that results from the condensation of hexanoic acid and ethanol . This reaction is typically catalyzed by an acid . In the presence of a dilute acid such as dilute hydrochloric acid or dilute sulfuric acid, the ester reacts with water to produce ethanoic acid and ethanol . This reaction is reversible, and an equilibrium mixture is produced containing all four substances .

Biochemical Pathways

The synthesis of this compound involves the esterification of hexanoic acid and ethanol . This process is part of the broader ester and higher alcohol production pathways in yeast fermentation . The formation of esters like this compound is catalyzed by acyl-coenzyme A/ethanol O-acyltransferases .

Pharmacokinetics

This suggests that this compound could potentially diffuse through the plasma membrane into the fermenting medium .

Result of Action

The primary result of this compound’s action is the imparting of a fruity aroma to the products it is used in . In the context of Baijiu production, a high yield of this compound contributes to the unique flavor profile of the liquor .

Action Environment

The production of this compound can be influenced by various environmental factors. In the context of Baijiu production, the fermentation process is carried out under anaerobic conditions . The strain of yeast used, the moisture and alcohol contents of the fermented grains, and the presence of reducing sugar and crude starch can all impact the yield of this compound .

Biochemical Analysis

Biochemical Properties

Ethyl hexanoate participates in various biochemical reactions. It is synthesized mainly through the alcohol acyltransferase pathway . In this pathway, acyl-coenzyme A and alcohol are synthesized under the catalytic action of the enzyme Eht1p . The strain Candida sp. ZY002, which has a high yield of this compound, has been identified and used in the brewing industry .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of fermentation processes. For instance, in the yeast Candida sp. ZY002, the presence of this compound not only improves the moisture and alcohol contents of fermented grains but also diminishes the presence of reducing sugar and crude starch . Furthermore, it notably amplifies the abundance of flavor compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It is synthesized through the alcohol acyltransferase pathway, where acyl-coenzyme A and alcohol are synthesized under the catalytic action of Eht1p . This process results in the production of this compound, contributing to the unique flavor profile of certain beverages.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, in the production of Baijiu, a Chinese liquor, the content of this compound synthesized by Candida sp. ZY002 can be as high as 170.56 mg/L under optimal fermentation conditions . This indicates that the production of this compound can be controlled and optimized in a laboratory setting.

Metabolic Pathways

This compound is involved in the alcohol acyltransferase pathway . In this pathway, acyl-coenzyme A and alcohol are synthesized under the catalytic action of Eht1p, leading to the production of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl hexanoate is typically synthesized through the esterification of hexanoic acid with ethanol. This reaction is catalyzed by acids such as sulfuric acid or para-toluene-sulfonic acid. The reaction conditions often involve heating the mixture under reflux to drive the reaction to completion .

Industrial Production Methods: In industrial settings, this compound can be produced enzymatically using lipases. This method is preferred as it avoids the use of harsh chemical catalysts and can be performed under solvent-free conditions. For instance, using Candida antarctica lipase-B, a high conversion rate can be achieved at optimal conditions of 50°C, with an enzyme dose of 2%, and a molar ratio of acid to alcohol of 1:3 .

Chemical Reactions Analysis

Types of Reactions: Ethyl hexanoate primarily undergoes hydrolysis and transesterification reactions.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Hexanoic acid and ethanol.

    Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Ethyl hexanoate has diverse applications in scientific research:

Comparison with Similar Compounds

Ethyl hexanoate’s distinct aroma and its applications in various industries highlight its importance and versatility as a chemical compound.

Properties

IUPAC Name

ethyl hexanoate
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InChI

InChI=1S/C8H16O2/c1-3-5-6-7-8(9)10-4-2/h3-7H2,1-2H3
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InChI Key

SHZIWNPUGXLXDT-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OCC
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Molecular Formula

C8H16O2
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DSSTOX Substance ID

DTXSID3021980
Record name Ethyl hexanoate
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Molecular Weight

144.21 g/mol
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Physical Description

Liquid, Colorless to yellowish liquid with a pleasant odor; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid with a wine-like odour
Record name Hexanoic acid, ethyl ester
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Record name Ethyl hexanoate
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Boiling Point

166.00 to 168.00 °C. @ 760.00 mm Hg
Record name Ethyl hexanoate
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Solubility

0.629 mg/mL at 25 °C, Soluble in most fixed oils and in propylene glycol, insoluble in water and glycerol, 1ml in 2ml 70% ethanol (in ethanol)
Record name Ethyl hexanoate
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Density

0.867-0.871
Record name Ethyl hexanoate
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Vapor Pressure

1.56 [mmHg]
Record name Ethyl hexanoate
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CAS No.

123-66-0
Record name Ethyl hexanoate
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Record name Ethyl caproate
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Record name Ethyl hexanoate
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Melting Point

-67.5 °C
Record name Ethyl hexanoate
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Synthesis routes and methods I

Procedure details

Following the procedure of Example 15, 3.75 g. of ethyl 6-(4-benzylphenyl)-6-bromo-hexanoate and 1.94 g. of 2,4-dihydroxyacetophenone were reacted to provide the intermediate ethyl hexanoate derivative which was then hydrolyzed to provide 0.95 g. of the title product as an oil.
Name
ethyl 6-(4-benzylphenyl)-6-bromo-hexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a dry pressure bottle, 3-[5-bromo-3-(1,4-dimethyl-1H-indol-3-ylmethyl) 2-oxo-2,3-dihydro-benzoimidazol-1-yl]-hexanoic acid ethyl ester (200 mg, 0.390 mmol) was dissolved in 50% Toluene/NMP (10 ml). To the solution, 2-amino thiazole (59 mg, 0.585 mmol), Cesium carbonate (191 mg, 0.585 mmol), 2(dicyclohexylphosphino)biphenyl (14 mg, 0.040 mmo), tris (dibenzyledeneacetone)-dipalladium (0) 99 mg, 0.010 nmol) were added. The bottle was then purged for 5 minutes by passing a slow stream of argon through the mixture while stirring. As the bottle was ready to be capped, the argon flow was increased. After capping, the reaction vessel was then immersed in an oil bath heated to 100° C. for 18 hours. An aliquout was removed and checked by TLC. The cooled reaction mixture was then diluted with Ethyl Acetate (200 ml) and washed with water 3 times. The organic phase was again washed with 1N HCl (200 ml), followed with brine. The collected organic phase was dried over MgSO4, filtered and evaporated to dryness to give an oil, which was purified by flash Chromatography, eluded with 30% to 50% ethyl acetate in Hexanes in 30 minutes to give 205 mg (35%) of 3-[3-1,4-Dimethyl-1H-indol-3-ylmethyl)-2-oxo-5-phenylamino-2,3-dihydro-benzoimidazol-1-yl]hexanoic acid Ethyl ester. LCMS (ESMS): m/z 524.65 (M+H).
Name
3-[5-bromo-3-(1,4-dimethyl-1H-indol-3-ylmethyl) 2-oxo-2,3-dihydro-benzoimidazol-1-yl]-hexanoic acid ethyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Toluene NMP
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
59 mg
Type
reactant
Reaction Step Two
Name
Cesium carbonate
Quantity
191 mg
Type
reactant
Reaction Step Two
Quantity
14 mg
Type
reactant
Reaction Step Two
[Compound]
Name
(dibenzyledeneacetone)-dipalladium (0)
Quantity
99 mg
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of 3-[5-Amino-3-(1,4-Dimethyl-1H-indol-3-ylmethyl)-2-oxo-2,3-dihydro-benzoimidazol-1-yl]hexanoic acid: ethyl ester (50 mg, 0.111 mmol) in THF (30 ml) was added TMS isocynate (1.73 mg, 15 mmol). The solution was stirred at RT for 3 hours. The reaction was checked by LCMS. To the reaction mixture an aqeous solution of Sodium bicarbonate (60 ml) was added. The resulting mixture, stirred for another 30 minutes, was then extracted with Ethyl Acetate. The organic layer, dried over MgSO4, was filtered and evaporated to dryness to give a dark residue. The residue was purified by prep TLC, eluded with 10% methanol in Dichloromethane to give 10 mg (18%) of 3-[3-1,4-Dimethyl-1H-indol-3-ylmethyl)-2-oxo-5-ureido-2,3-dihydro-benzoimidazol-1-yl]hexanoic acid ethyl ester. LCMS (ESMS): m/z 491.58 (M+H).
Name
3-[5-Amino-3-(1,4-Dimethyl-1H-indol-3-ylmethyl)-2-oxo-2,3-dihydro-benzoimidazol-1-yl]hexanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
1.73 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl hexanoate
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Ethyl hexanoate
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Ethyl hexanoate
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Ethyl hexanoate
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Ethyl hexanoate
Customer
Q & A

Q1: What is Ethyl hexanoate primarily known for?

A1: this compound is an ester prized for its fruity aroma, often described as pineapple-like, apple-like, or reminiscent of anise. []

Q2: How does this compound contribute to the aroma of various fruits?

A2: Research shows this compound is a significant contributor to the aroma profiles of fruits like pineapple [], African medlar (Vangueria infausta) [, ], and strawberries. []

Q3: How does this compound impact the sensory experience of different beverages?

A3: this compound is a key flavor compound in alcoholic beverages like Chinese liquor (Baijiu) [], Japanese sake [], and various wines, contributing to their fruity and complex aroma profiles. [, , ] In beer, excessive levels can lead to undesirable fruity flavor defects. []

Q4: Is there any interaction between this compound and other aroma compounds?

A4: Yes, sensory studies reveal that this compound can mask the perception of linalool (floral aroma) and ethyl acetate (glue-like aroma) in alcoholic beverages. [] Conversely, acetaldehyde and low levels of ethyl acetate can enhance the fruity perception of this compound. []

Q5: How do different yeast strains influence the production of this compound in alcoholic beverages?

A5: Various Saccharomyces cerevisiae strains exhibit varying capacities to produce this compound during fermentation, influencing the final aroma profile of the beverage. Factors like temperature and inoculum quantity further impact ester production. []

Q6: How do storage conditions affect this compound levels in beverages?

A6: Studies show that prolonged storage at high temperatures can significantly reduce the concentration of this compound in fruit spirits. [] Low pH can also lead to a decrease in this compound levels over time. [, ]

Q7: What are the common methods for this compound synthesis?

A7: this compound can be synthesized via chemical esterification of hexanoic acid and ethanol using catalysts like solid superacid H3PW12O40 [], SO2-4/TiO2/La3+ [], and sodium bisulfate complex catalysts []. Alternatively, enzymatic synthesis using immobilized lipase from Rhizomucor miehei offers a more environmentally friendly approach. [, ]

Q8: What factors influence the efficiency of enzymatic synthesis of this compound?

A8: Factors like substrate concentration, temperature, and the presence of inhibitors can significantly impact the yield of this compound during enzymatic synthesis. For instance, high concentrations of hexanoic acid can inhibit Rhizomucor miehei lipase. []

Q9: Can this compound be produced through transesterification?

A9: Yes, research demonstrates that this compound can be synthesized by transesterification of hexanoic acid using ethyl caprate and ethyl acetate as co-substrates in the presence of Candida antarctica lipase (Novozyme 435). []

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C8H16O2, and its molecular weight is 144.21 g/mol.

Q11: Is there any spectroscopic data available for this compound?

A11: Yes, detailed vibrational spectra of this compound have been calculated using density functional theory (DFT) with the B3LYP complex function. The normal Raman spectrum (NRS) and infrared spectrum (IR) have been analyzed and assigned based on these calculations. []

Q12: How does this compound interact with different materials?

A13: Research shows that electron beam irradiation can alter the sorption behavior of this compound in ethylene/vinyl acetate copolymer (EVA) films. The diffusion coefficient of this compound increased with increasing irradiation dose, while its sorption was depressed. []

Q13: How does this compound influence the properties of food matrices?

A14: Studies on carrageenan matrices indicated that the structure level of the matrix had a minimal influence on the diffusion properties of this compound. [] Additionally, the presence of this compound and other aroma compounds can impact the aroma release and rheological properties of food products like strawberry-flavored fat-free stirred yogurt during storage. []

Q14: Are there any known biological interactions of this compound?

A15: Research has shown that this compound acts as a repellent to the earthworm species Dendrobaena veneta. [] This suggests a potential role of this compound in influencing soil ecology and earthworm behavior.

Q15: How does this compound impact the environment?

A15: While specific information on the environmental impact and degradation of this compound is limited within the provided research papers, understanding its fate and effects on ecosystems requires further investigation.

Q16: What are the main applications of this compound?

A17: this compound is widely used in the food and beverage industry as a flavoring agent, particularly for its fruity and pineapple-like aroma. [, ] It also finds applications in perfumes, cosmetics, and other industries requiring fragrance enhancement.

Q17: What are the future research directions for this compound?

A17: Further research on this compound can explore:

  • Improving its stability and bioavailability in various applications. []
  • Developing efficient and sustainable production methods. []
  • Investigating its interactions with other compounds in complex matrices. []
  • Assessing its long-term environmental impact and developing mitigation strategies. []

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